N-(cyclopropylmethyl)-3-ethynylaniline

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions, and the overall reaction scheme .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación

Sustainable Synthesis of Noroxymorphone

“N-(cyclopropylmethyl)-3-ethynylaniline” plays a crucial role in the sustainable synthesis of Noroxymorphone, a pivotal intermediate in the synthesis of important opioid antagonists such as naloxone and naltrexone . The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . This process is green, safe, and efficient, significantly improving the reaction throughput and increasing the space-time yield over 300-fold with respect to batch .

Medicinal Applications of N-Containing Heterocycles

“N-(cyclopropylmethyl)-3-ethynylaniline” is a nitrogen-containing heterocyclic compound. These compounds constitute an important division of organic chemistry . The structural and functional diversity in nitrogen-containing heterocyclic compounds emanates from the presence and nature of the heteroatom that optimizes the compound for a specific application . They have potential medicinal applications, including azetidines, thiazoles, thiazines, imidazoles, triazines, tetrazines, etc .

Pharmacological Investigations

Structural variations at the N-17 of the morphinan skeleton, where “N-(cyclopropylmethyl)-3-ethynylaniline” could potentially be used, lead to a diversity of molecules appraised as valuable and potential therapeutics and important research probes . Discovery of therapeutically useful morphine-like drugs has also targeted the C-6 hydroxyl group, with oxymorphone as one of the clinically relevant opioid analgesics .

Mecanismo De Acción

Target of Action

N-(cyclopropylmethyl)-3-ethynylaniline is a complex compound with potential biological activity. These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial activity .

Mode of Action

Based on the structural similarity to fluoroquinolones, it can be hypothesized that this compound might interact with its targets by inhibiting their function, thereby preventing bacterial dna replication

Biochemical Pathways

For instance, they can be synthesized through two major pathways involving an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

Pharmacokinetics

Compounds with similar structures, such as fluoroquinolones, are known for their excellent tissue penetration and broad-spectrum activity

Action Environment

The action, efficacy, and stability of N-(cyclopropylmethyl)-3-ethynylaniline could be influenced by various environmental factors. For instance, soil properties and geo-climatic factors have been found to significantly influence the biosynthesis and stability of essential oils, which are complex mixtures of organic compounds . Similarly, these factors might also influence the action of N-(cyclopropylmethyl)-3-ethynylaniline.

Safety and Hazards

Direcciones Futuras

Propiedades

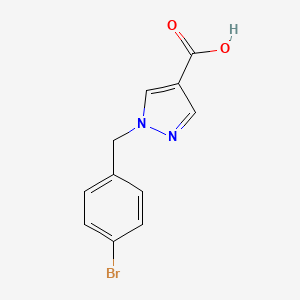

IUPAC Name |

N-(cyclopropylmethyl)-3-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h1,3-5,8,11,13H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLLPVRGQXCGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)-3-ethynylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

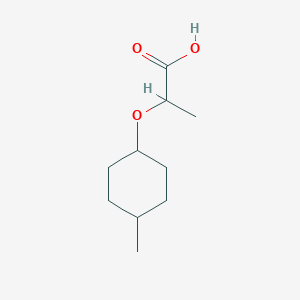

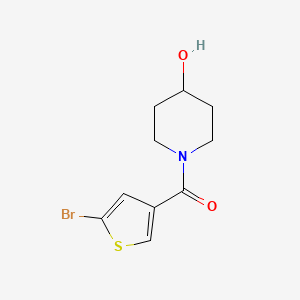

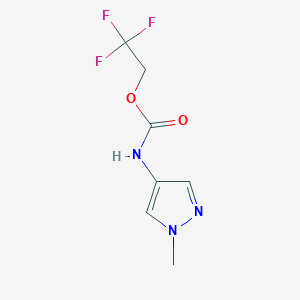

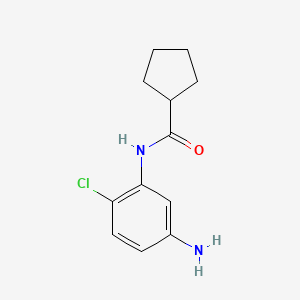

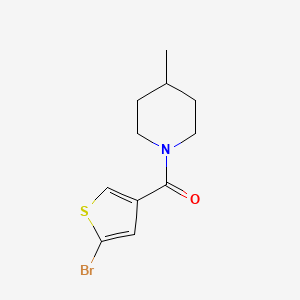

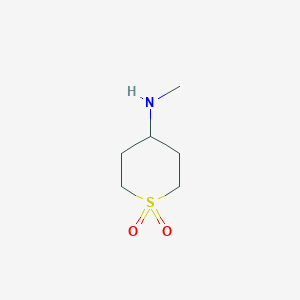

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1386286.png)

![2-[(3-Amino-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1386293.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386297.png)

![3-(2,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1386298.png)

![potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B1386299.png)